Eptazocine - 72522-13-5

Eptazocine

Catalog Number: EVT-379847
CAS Number: 72522-13-5
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eptazocine (l-1,4-dimethyl-10-hydroxy-2,3,4,5,6,7-hexahydro-1,6-methano-1H-4-benzazonine) is a synthetic opioid analgesic derived from homobenzomorphan. [] It is classified as a narcotic-antagonist analgesic, exhibiting both agonist and antagonist properties at opioid receptors. [, , ] Eptazocine has been a subject of extensive scientific research, particularly regarding its analgesic properties, mechanism of action, and potential for treating various conditions.

Future Directions
  • Development of novel drug delivery systems: Exploring alternative routes of administration, such as transdermal delivery, could enhance its therapeutic efficacy and patient compliance. []

Morphine

Relevance: Morphine serves as a key comparator to eptazocine in many pharmacological studies. While both compounds exhibit analgesic effects, they differ in their receptor binding profiles and pharmacological properties. For instance, eptazocine shows a lower potential for tolerance development compared to morphine , . Additionally, eptazocine can antagonize some of morphine's effects, like the stimulation of spontaneous locomotor activity .

Pentazocine

Relevance: Pentazocine's structural and pharmacological similarities to eptazocine make it a crucial comparison compound. Both are benzomorphan derivatives with mixed opioid receptor activity. Research indicates that both eptazocine and pentazocine demonstrate a reduced potential for tolerance development compared to morphine, but cross-tolerance between them was not observed .

Naloxone

Relevance: Naloxone is a crucial tool for studying the mechanism of action of eptazocine. Research shows that naloxone can antagonize the analgesic effects of eptazocine in several pain models, suggesting that eptazocine's analgesic properties are mediated through opioid receptors , .

Ethylketocyclazocine (EKC)

Relevance: EKC serves as a pharmacological tool to investigate the involvement of kappa-opioid receptors in the effects of eptazocine. Studies show that both eptazocine and EKC prolong the survival time of mice subjected to hypoxia, an effect attenuated by naloxone, suggesting a potential role of kappa-opioid receptors in their protective effects .

MR-2266

Relevance: MR-2266 helps to delineate the specific opioid receptor subtypes involved in the actions of eptazocine. Research demonstrates that MR-2266 potently inhibits the effects of eptazocine on isolated smooth muscle preparations, indicating a preferential agonist action of eptazocine at kappa-opioid receptors .

Butorphanol

Relevance: Butorphanol serves as a pharmacological comparison to eptazocine in studies evaluating their cardiovascular and respiratory effects. Both compounds have been investigated for their potential use in neuroleptanesthesia, with research suggesting that eptazocine may cause milder respiratory depression compared to butorphanol .

Buprenorphine

Relevance: Buprenorphine serves as an alternative opioid analgesic for comparison with eptazocine in postoperative pain management studies. Clinical research suggests that both continuous epidural infusion of eptazocine and buprenorphine can provide effective postoperative analgesia, but they might differ in side effect profiles , .

Synthesis Analysis

The synthesis of eptazocine has been explored through various methods. A novel asymmetric synthesis method involves starting from 1-methyl-7-methoxy-2-tetralone. This method utilizes phase-transfer asymmetric catalysis with N-(p-trifluoromethylbenzyl)cinchonidinium bromide as a catalyst. The process includes two key reactions: enantioselective alkylation and a Mannich reaction, which together construct the tricyclic framework of eptazocine .

Technical Details

  1. Starting Material: 1-methyl-7-methoxy-2-tetralone.
  2. Catalyst: N-(p-trifluoromethylbenzyl)cinchonidinium bromide.
  3. Reactions:
    • Enantioselective alkylation in a two-phase system (chlorobenzene and aqueous sodium hydroxide).
    • Mannich reaction for tricyclic framework construction.
  4. Yield and Purity: The optimized conditions yield over 99% purity with significant enantiomeric ratios .
Molecular Structure Analysis

Eptazocine's molecular structure is characterized by its complex tricyclic framework, which contributes to its pharmacological activity. The compound's structural formula can be represented by the following data:

  • Molecular Formula: C19H24BrN
  • Molecular Weight: 354.3 g/mol
  • InChI Key: KMISFPIWSMSMJD-GPKQSYPGSA-N
  • Canonical SMILES: CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C.Br

This structure allows eptazocine to interact effectively with opioid receptors, influencing its analgesic properties .

Chemical Reactions Analysis

Eptazocine undergoes several chemical reactions that are crucial for its synthesis and functionalization:

  1. Alkylation: A key step in the synthesis involves alkylating 1-methyl-7-methoxy-2-tetralone with chloroacetonitrile.
  2. Mannich Cyclization: This reaction forms part of the synthetic pathway to construct the tricyclic structure.
  3. Hydrobromic Acid Reaction: Eptazocine can also be synthesized via demethylation in hydrobromic acid solution, yielding high-purity products through repeated recrystallization .

Technical Details

  • Reagents used include chloroacetonitrile and hydrobromic acid.
  • Purification methods involve crystallization and distillation to achieve high purity levels exceeding 99% .
Mechanism of Action

Eptazocine acts primarily as an agonist at the kappa-opioid receptor while being an antagonist at the mu-opioid receptor. This dual action is significant as it provides analgesic effects while potentially minimizing the risk of addiction associated with mu-opioid receptor activation.

Process

  1. Receptor Interaction: Eptazocine binds to kappa-opioid receptors in the central nervous system, leading to analgesia.
  2. Antagonistic Effects: By blocking mu-opioid receptors, it may reduce the euphoric effects typically associated with opioid use, thus lowering addiction potential.
  3. Pharmacokinetics: The compound's pharmacokinetic profile suggests effective absorption and distribution within biological systems, enhancing its therapeutic efficacy .
Physical and Chemical Properties Analysis

Eptazocine exhibits several notable physical and chemical properties:

  • Physical State: Typically appears as white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant Data

  • Stability: Eptazocine is stable under standard laboratory conditions but should be protected from light and moisture to maintain integrity.
  • Analytical Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for characterization and quantification .
Applications

Eptazocine is primarily utilized in scientific research and clinical settings for pain management:

  • Analgesic Use: It is effective for treating moderate to severe pain, particularly in patients who may be at risk for opioid dependency.
  • Research Applications: Studies continue to explore its efficacy compared to traditional opioids, focusing on pain relief mechanisms and side effect profiles.
Introduction to Eptazocine

Eptazocine (chemical formula: C₁₅H₂₁NO; molecular weight: 231.34 g/mol) is a synthetic opioid analgesic developed as part of ongoing efforts to create potent pain-relieving agents with improved therapeutic profiles. It belongs to the benzomorphan class of compounds, distinguished by their unique chemical scaffolds and complex interactions with opioid receptor systems [1] [8]. This section details its historical development, structural characteristics, and pharmacological classification.

Historical Development and Clinical Introduction

Eptazocine emerged in the late 20th century during intensive research into benzomorphan derivatives. Initial studies aimed to identify analgesics capable of mitigating severe pain while minimizing the abuse potential and respiratory depression associated with classical opioids like morphine. Synthesized as a hexahydrobenzazocine compound, eptazocine was identified in pharmacological screens for its potent analgesic activity in animal models. Early publications from the 1980s documented its efficacy in pain tests such as the hot-plate and tail-flick assays, where it demonstrated activity comparable to morphine but with a distinct receptor interaction profile [1] [3].

Japan pioneered its clinical adoption, approving eptazocine hydrobromide for managing moderate-to-severe pain. Its introduction addressed the need for non-morphine alternatives, particularly for postoperative and cancer pain. Unlike earlier opioids, eptazocine was classified as an "agonist-antagonist," a designation reflecting its ability to activate some opioid receptors while blocking others. This mechanism was theorized to offer analgesia with reduced dependence liability. Patent literature and medicinal chemistry journals from the 1980s–1990s highlight its development trajectory, positioning it alongside pentazocine and cyclazocine as part of a strategic shift toward mixed-efficacy opioids [1] [8].

Structural Classification within the Benzomorphan Derivatives

Eptazocine’s core structure aligns with the benzomorphan pharmacophore, characterized by a rigid tricyclic framework featuring a benzene ring fused to morphinan-like azonane rings. This scaffold simplifies the pentacyclic structure of morphine while retaining critical binding elements:

  • Core Skeleton: A 2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonine system, incorporating a nitrogen atom essential for receptor binding [1] [4].
  • Key Substituents:
  • Methyl group at the nitrogen atom (N-CH₃), enhancing mu-opioid receptor (MOR) affinity.
  • Phenolic hydroxyl group at C-10 (equivalent to C-3 in morphine), crucial for hydrogen bonding with receptors.
  • Methyl group at C-1, influencing stereochemical orientation [1] [9].
  • Table 1: Structural Comparison of Select Benzomorphan Derivatives
    CompoundCore StructureN-SubstituentC-SubstituentsKey Modifications
    EptazocineHexahydro-1,6-methano-4-benzazonineMethyl1-methyl, 10-hydroxyHigh rigidity; stereospecific (1S,6S) configuration
    PentazocineBenzomorphanAllyl-methyl9-hydroxy, 2-hydroxy-3,3-dimethylBulky N-substituent reduces MOR efficacy
    CyclazocineBenzomorphanCyclopropylmethyl8-hydroxyN-substituent confers antagonist activity
    PhenazocineBenzomorphanPhenethyl9-hydroxyEnhanced lipophilicity and potency

Stereochemistry is critical: Eptazocine’s (1S,6S) configuration optimizes spatial alignment with opioid receptors, analogous to (–)-morphine’s absolute configuration. This enantiomer exhibits significantly higher affinity than its (1R,6R) counterpart, underscoring the role of chirality in opioid activity [4] [9]. The compound’s rigidity limits conformational flexibility, promoting selective receptor engagement.

Pharmacological Classification as a Mixed Opioid Receptor Modulator

Eptazocine is pharmacologically characterized as a mixed opioid receptor modulator due to its dual agonist-antagonist actions across receptor subtypes:

  • Primary Agonist Activity at Kappa-Opioid Receptors (KOR): Eptazocine binds KOR with high affinity (Kᵢ ≈ 0.5–1.2 nM), triggering Gᵢ-protein signaling. This activation inhibits voltage-gated calcium channels and potentiates inwardly rectifying potassium (GIRK) channels, reducing neurotransmitter release in spinal and supraspinal pain pathways. KOR agonism underpins its analgesic effects but also contributes to dysphoria observed at high doses [8] [10].
  • Partial Agonist/Antagonist Activity at Mu-Opioid Receptors (MOR): While eptazocine binds MOR (Kᵢ ≈ 1.1–1.8 nM), its efficacy is substantially lower than morphine. In vitro studies show it antagonizes morphine-induced effects (e.g., analgesia, locomotor stimulation), indicating partial agonism or functional antagonism [3] [6].
  • Negligible Delta-Opioid Receptor (DOR) Activity: Binding at DOR is weak (Kᵢ > 50 nM), minimizing contributions to tolerance or gastrointestinal effects [10].
  • Table 2: Opioid Receptor Binding Affinities and Functional Actions of Eptazocine
    Receptor TypeBinding Affinity (Kᵢ, nM)Functional ActivityDownstream Effects
    Kappa (KOR)0.49–1.2Full agonistAnalgesia; diuresis; dysphoria; sedation
    Mu (MOR)1.1–1.8Partial agonist/antagonistWeak analgesia; blockade of morphine effects
    Delta (DOR)>50InactiveNo significant contribution

This profile positions eptazocine as a KOR-preferring agonist with MOR-modulating effects. Its partial MOR activity may reduce respiratory depression and dependence liability compared to full MOR agonists like morphine. However, KOR-mediated side effects limit its clinical utility [6] [8] [10].

Properties

CAS Number

72522-13-5

Product Name

Eptazocine

IUPAC Name

(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

InChI

InChI=1S/C15H21NO/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15/h3-4,8,11,17H,5-7,9-10H2,1-2H3/t11-,15-/m1/s1

InChI Key

ZOWQTJXNFTWSCS-IAQYHMDHSA-N

SMILES

CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C

Synonyms

1,4-dimethyl-10-hydroxy-2,3,4,5,6,7-hexahydro-1,6-methano-1H-4-benzazocine
eptazocine

Canonical SMILES

CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C

Isomeric SMILES

C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.